molecular formula C9H9F3O B1348543 1-[2-(Trifluoromethyl)phenyl]ethanol CAS No. 79756-81-3

1-[2-(Trifluoromethyl)phenyl]ethanol

Cat. No. B1348543
CAS RN: 79756-81-3
M. Wt: 190.16 g/mol
InChI Key: VGHBIJJTMFYTPY-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)phenyl)ethanol (TFME) is a chemical compound that is used in a variety of scientific applications. It is a colorless liquid with a sweet odor and is soluble in most organic solvents. TFME is a versatile compound that has found applications in both organic synthesis and analytical chemistry.

Scientific Research Applications

Biocatalytic Preparation

1-[2-(Trifluoromethyl)phenyl]ethanol is a crucial pharmaceutical intermediate. Studies have explored efficient biocatalytic methods for its preparation. For example, Chen et al. (2019) developed a bioprocess using recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity. This method demonstrated high yield and enantiomeric excess, highlighting its potential for large-scale production (Chen et al., 2019).

Synthesis in Eutectic Solvent/Cyclodextrin-Containing System

Xiong et al. (2021) focused on increasing the productivity of (S)-1-[2-(trifluoromethyl)phenyl]ethanol through medium engineering. They used a fungus isolate Geotrichum silvicvicola ZJPH1811 in a deep eutectic solvent/cyclodextrin-containing system, which significantly improved yield and substrate concentration compared to buffer systems. This research provides valuable insights into synergistic effects in biocatalysis and potential applications in pharmaceutical synthesis (Xiong et al., 2021).

Kinetic Resolution and Acylation

Xu et al. (2009) investigated the kinetic resolution of various 2,2,2-trifluoro-1-aryl ethanol derivatives, including those with a phenyl or naphthyl group, via enantioselective acylation. This method showed potential for preparing enantiomerically pure derivatives, which are valuable in various chemical syntheses (Xu et al., 2009).

Molecular Structure Analysis

Percino et al. (2015) analyzed the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol obtained from a condensation reaction. Their study, which included characterizations like IR, NMR, and X-ray diffraction, provided insights into the molecular properties and stability of similar compounds, useful in understanding their behavior in chemical processes (Percino et al., 2015).

Controlled Release of Bioactives

Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This study highlighted the potential of such complexes in various applications like perfumery and pharmaceuticals, where controlled release of volatile compounds is crucial (Zarandona et al., 2020).

Enzymatic Synthesis and Pharmaceutical Applications

Several studies have focused on enzymatic synthesis methods for derivatives of 1-[2-(Trifluoromethyl)phenyl]ethanol, highlighting their importance as intermediates in pharmaceuticals like aprepitant. Methods involving various biocatalysts, substrates, and reaction conditions have been optimized for high yield and enantioselectivity, demonstrating the versatility and efficiency of biocatalytic processes in producing these intermediates. For instance, Ouyang et al. (2013) and Li et al. (2013) explored the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using different microbial strains, optimizing parameters for effective bioreduction. These studies contribute to the development of sustainable and cost-effective methods for producing pharmaceutical intermediates (Ouyang et al., 2013), (Li et al., 2013).

properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290811
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)phenyl]ethanol

CAS RN

79756-81-3
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79756-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Trifluoromethyl)phenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-o-(trifluoromethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
L Xiong, X Kong, H Liu, P Wang - Bioresource Technology, 2021 - Elsevier
This study aimed to develop a biotransformation process for the production of (S)-1-[2-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate of Plk1 inhibitor, and increase its …
Number of citations: 8 www.sciencedirect.com
W Zhuang, H Liu, Y Zhang, J He, P Wang - AMB Express, 2021 - Springer
(R)-1-[3-(Trifluoromethyl)phenyl]ethanol ((R)-MTF-PEL) is an important chiral building block for the synthesis of a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)…
Number of citations: 4 link.springer.com
SS Ribeiro, C Raminelli, ALM Porto - Journal of Fluorine Chemistry, 2013 - Elsevier
Enzymatic kinetic resolution of organofluorine rac-alcohols by CALB yielded (−)-(R)-2,2,2-trifluoro-1-phenylethanol (2a), (−)-(R)-1-(3-bromophenyl)-2,2,2-trifluoroethanol (2b), (−)-(R)-1-(…
Number of citations: 25 www.sciencedirect.com
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
We present herein the discovery and development of novel and potent Nek2 inhibitors with distinctive in vitro and in vivo antitumor activity based on an imidazo[1,2-a]pyridine scaffold. …
Number of citations: 46 www.sciencedirect.com
F Qian, HY Liu, SR Yu, Y Zhang… - … Sustainable Chemistry & …, 2023 - ACS Publications
In this study, a new strategy was developed for efficient synthesis of chiral aryl alcohols mediated by permeabilizing whole-cell catalyzed bioreduction. The permeabilized biocatalyst …
Number of citations: 1 pubs.acs.org
D Mao, G Hong, S Wu, X Liu, J Yu… - European Journal of …, 2014 - Wiley Online Library
Lewis‐acid‐catalyzed benzylic reactions of 2‐methylazaarenes with aldehydes have been investigated. Series of azaarene derivatives were afforded by this reaction. 2‐(Pyridin‐2‐yl)…
X Kong, Q Gui, H Liu, F Qian, P Wang - Applied Biochemistry and …, 2023 - Springer
Chiral trifluoromethyl alcohols as vital intermediates are of great interest in fine chemicals and especially in pharmaceutical synthesis. In this work, a novel isolate Kosakonia …
Number of citations: 3 link.springer.com
S Solanki, P Innocenti, C Mas-Droux… - Journal of medicinal …, 2011 - ACS Publications
We describe herein the structure−activity relationship (SAR) and cocrystal structures of a series of Nek2 inhibitors derived from the published polo-like kinase 1 (Plk1) inhibitor (R)-1. Our …
Number of citations: 59 pubs.acs.org
S Xu, Q Lin, W Chen, R Lin, Y Shen, P Tang, S Yu… - Catalysts, 2022 - mdpi.com
(S)-1-chloro-2-heptanol is an enantiopure chemical of great value that can synthesize Treprostinil for treating primary pulmonary hypertension. In this work, a new strain B-36, capable of …
Number of citations: 1 www.mdpi.com

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